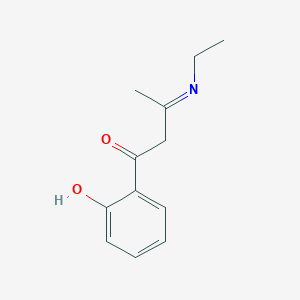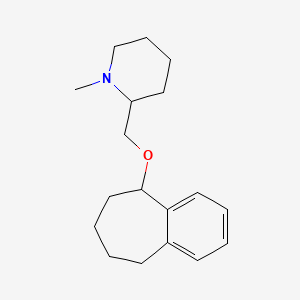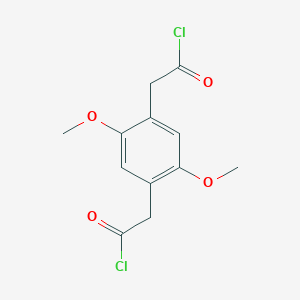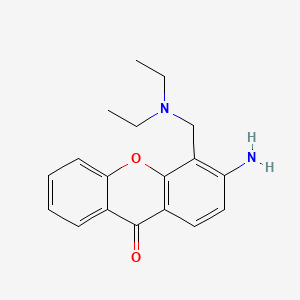
Xanthen-9-one, 3-amino-4-(diethylamino)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-amino-4-(diethylamino)methyl-, typically involves the condensation of salicylic acid with a phenol derivative. This classical method can be optimized using microwave heating to improve yields and reduce reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods
Industrial production of xanthone derivatives often employs large-scale organic synthesis techniques, including the use of zinc chloride/phosphoryl chloride as catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted xanthone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Xanthen-9-one, 3-amino-4-(diethylamino)methyl- involves its interaction with molecular targets such as enzymes and DNA. For example, it can intercalate into DNA and inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and cell division . The compound’s amino and diethylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other xanthone derivatives such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
α-mangostin and γ-mangostin: Natural xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and diethylamino groups enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
42061-35-8 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-amino-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11,19H2,1-2H3 |
Clé InChI |
CPHNNNOYAULJQD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


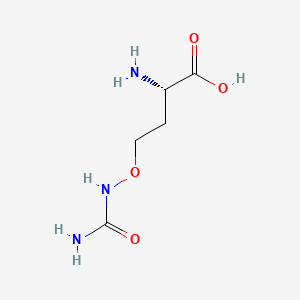
![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
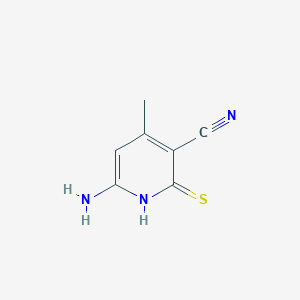
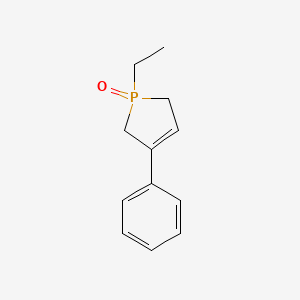

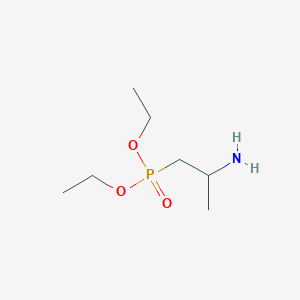
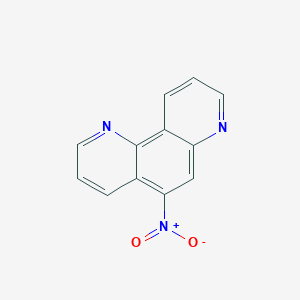
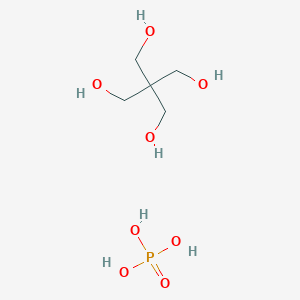


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
